molecular formula C10H11BrFNO2 B13660968 tert-Butyl 5-bromo-3-fluoropicolinate

tert-Butyl 5-bromo-3-fluoropicolinate

Cat. No.: B13660968
M. Wt: 276.10 g/mol
InChI Key: MPZKAZGVSJAYLT-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-fluoropicolinate is a halogenated picolinate ester featuring a tert-butyl group, bromine at the 5-position, and fluorine at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₁BrFNO₂, with a molecular weight of 300.12 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromine atom’s role as a leaving group. The fluorine atom enhances electron-withdrawing effects, directing reactivity and stabilizing intermediates during synthesis .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

tert-butyl 5-bromo-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3

InChI Key

MPZKAZGVSJAYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-fluoropicolinate typically involves the reaction of 5-bromo-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 5-bromo-3-fluoropicolinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 5-bromo-3-fluoropicolinate is widely used in various fields of scientific research due to its unique chemical properties :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 5-bromo-3-fluoropicolinate exerts its effects involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and targets depend on the specific application and conditions used.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability Under Acidic Conditions
tert-Butyl 5-bromo-3-fluoropicolinate 300.12 Not reported Moderate (DMF, DMSO) Hydrolyzes to release isobutylene
tert-Butyl 5-chloro-3-fluoropicolinate 256.69 Not reported High (THF, Acetone) Less reactive than Br analogue
tert-Butyl 3-fluoro-5-iodopicolinate 347.11 Not reported Low (DCM, Ether) Highly reactive due to Iodine

Key Observations :

  • Bromine vs. Chlorine/Iodine : Bromine offers a balance between reactivity and stability, making it preferable for controlled cross-coupling reactions. Iodine, while more reactive, may lead to side reactions in polar solvents .
  • Fluorine Impact: The 3-fluoro substituent increases the compound’s electron-deficient character, enhancing its stability against nucleophilic attack compared to non-fluorinated analogues .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Efficiency Buchwald-Hartwig Compatibility Hydrolysis Rate (Under HCl)
This compound High (90–95% yield) Moderate (requires Pd catalysts) Slow (t½ = 24 hrs)
tert-Butyl 5-chloro-3-fluoropicolinate Low (50–60% yield) Poor Very slow (t½ > 48 hrs)
Methyl 5-bromo-3-fluoropicolinate High (85–90% yield) High Rapid (t½ = 2 hrs)

Key Observations :

  • The tert-butyl group in the target compound provides steric protection, slowing hydrolysis compared to methyl esters but requiring stronger acidic conditions for deprotection .
  • Bromine’s superior leaving-group ability compared to chlorine results in higher yields in Suzuki reactions.

Table 3: Hazard Profiles

Compound Acute Toxicity (Oral LD₅₀) Skin Irritation Reactivity with Oxidizers Storage Recommendations
This compound Not reported Mild Violent reaction Dry, inert atmosphere, 2–8°C
tert-Butyl Alcohol (Reference) 3,500 mg/kg (rat) Severe Explosive H₂ generation Flame-resistant, ventilated area
Methyl 5-bromo-3-fluoropicolinate 1,200 mg/kg (rat) Moderate Moderate reaction Room temperature, dark container

Key Observations :

  • The target compound’s bromine and fluorine substituents may contribute to moderate ecological toxicity, though specific data are lacking .
  • Unlike tert-butyl alcohol, the ester form reduces volatility and inhalation risks, but similar precautions (e.g., avoiding oxidizers and acids) are critical due to tert-butyl group decomposition risks .

Regulatory and Environmental Considerations

  • This compound: No specific regulatory restrictions are reported, but disposal as hazardous waste is advised due to halogen content .
  • Chlorinated Analogues : Often subject to stricter regulations (e.g., REACH) due to persistence in the environment.

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